N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can provide information about the structure of the compound.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions used to create it. This usually involves identifying the starting materials and the conditions under which the reaction occurs.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.) and their arrangement in space.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and what products are formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. These properties can give clues about the compound’s structure and reactivity.Scientific Research Applications
Imaging Agent for Neurodegenerative Disorders
N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide shows promise as an imaging agent in the study of neurodegenerative disorders. Compounds with structural similarities have been found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for positron emission tomography (PET) imaging in neurodegenerative diseases (Fookes et al., 2008).
Potential Anti-inflammatory Applications
Derivatives of this compound have exhibited significant anti-inflammatory activity. A study synthesized derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, and some showed noteworthy anti-inflammatory effects (Sunder & Maleraju, 2013).
Herbicide Detection in Water
The compound's structural analogs have been used in the analysis and detection of herbicides in natural water. Such compounds are isolated using solid-phase extraction and detected using techniques like gas chromatography-mass spectrometry, indicating potential environmental applications (Zimmerman et al., 2002).
Radioligand Development for PET Imaging
Certain derivatives are being developed as radioligands for PET imaging. These compounds, owing to their selectivity for the translocator protein (18 kDa), are valuable in imaging studies related to the central nervous system (Dollé et al., 2008).
Metabolism and Biotransformation Studies
The compound and its derivatives are also being studied for their metabolism and biotransformation. Understanding the metabolic pathways of these compounds is crucial for their development as therapeutic agents or diagnostic tools (Sweeny et al., 2010).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-11-20(25-21(24-14)16-5-7-17(22)8-6-16)28-13-19(26)23-12-15-3-9-18(27-2)10-4-15/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHAAAXKDRNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide |
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